molecular formula C12H6BrN3O4S2 B3216732 5-bromo-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide CAS No. 1172731-18-8

5-bromo-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B3216732
CAS No.: 1172731-18-8
M. Wt: 400.2
InChI Key: MVTTWGUJYCCPEA-UHFFFAOYSA-N
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Description

5-bromo-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a nitro group, and a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thiourea derivative with α-haloketones under basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using concentrated nitric acid and sulfuric acid.

    Bromination: The bromine atom is introduced through bromination reactions using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Coupling Reactions: The final coupling of the thiazole derivative with furan-2-carboxylic acid or its derivatives is achieved using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines, thiols; solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

    Coupling: EDCI, DMAP, solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Major Products

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiazole derivatives.

    Coupling: Formation of more complex heterocyclic compounds.

Scientific Research Applications

5-bromo-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: Used in studies to understand its interaction with biological targets and pathways.

    Chemical Biology: Employed as a probe to study enzyme activities and protein interactions.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine
  • 5-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide
  • 5-bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide

Uniqueness

5-bromo-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide is unique due to the presence of the nitro group and the specific arrangement of functional groups, which confer distinct biological activities and chemical reactivity compared to its analogs.

This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research and industrial applications.

Properties

IUPAC Name

5-bromo-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrN3O4S2/c13-10-2-1-8(20-10)11(17)15-12-14-7(5-22-12)9-3-6(4-21-9)16(18)19/h1-5H,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTTWGUJYCCPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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